molecular formula C24H27N3O2S B2609233 (E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 315241-91-9

(E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2609233
CAS No.: 315241-91-9
M. Wt: 421.56
InChI Key: VTDBYPVVNWFFDH-OQKWZONESA-N
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Description

(E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine moiety, and a propoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

    Addition of the Propoxybenzylidene Group: The final step involves the condensation of the thiazole-piperazine intermediate with 4-propoxybenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole or piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a lead molecule for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.

    Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

    Pathways Involved: It can influence various cellular signaling pathways, such as apoptosis, cell proliferation, and inflammation, contributing to its potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-(4-methoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one: Similar structure with a methoxy group instead of a propoxy group.

    (E)-5-(4-ethoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one: Similar structure with an ethoxy group instead of a propoxy group.

Uniqueness

(E)-5-(4-propoxybenzylidene)-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one stands out due to its specific propoxybenzylidene group, which may confer unique physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with enhanced efficacy and selectivity.

Properties

IUPAC Name

(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-3-16-29-21-10-6-19(7-11-21)17-22-23(28)25-24(30-22)27-14-12-26(13-15-27)20-8-4-18(2)5-9-20/h4-11,17H,3,12-16H2,1-2H3/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDBYPVVNWFFDH-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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